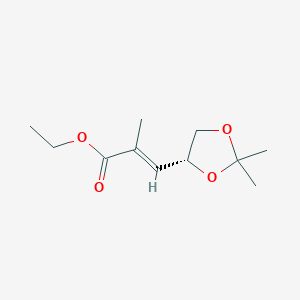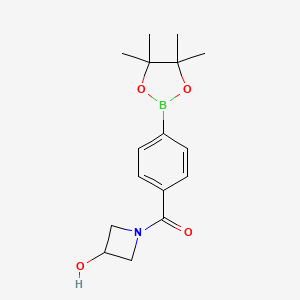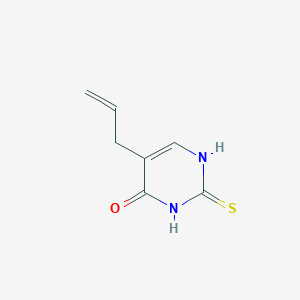
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate is an organic compound belonging to the class of aromatic esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group. Subsequent methylation and carboxylation steps are carried out under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the efficiency and selectivity of the reactions. The final product is purified using techniques like distillation or chromatography to obtain high purity this compound .
化学反応の分析
Types of Reactions
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
4-Ethyl-1,2-dimethylbenzene: Lacks the tricarboxylate groups, making it less reactive in certain chemical reactions.
1,2-Dimethyl-4-ethylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3,4-Dimethyl-1-ethylbenzene: Another isomer with distinct chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
特性
分子式 |
C15H18O6 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
4-O-ethyl 1-O,2-O-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-6-21-15(18)11-8(2)7-10(13(16)19-4)12(9(11)3)14(17)20-5/h7H,6H2,1-5H3 |
InChIキー |
FHUSFHDCSMXIBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)C(=O)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


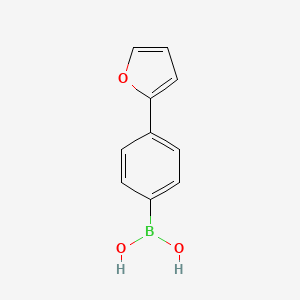
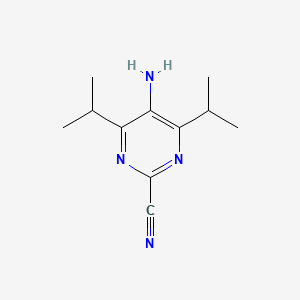
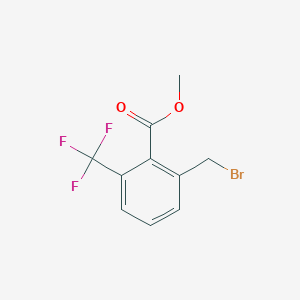

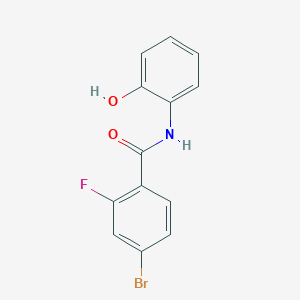
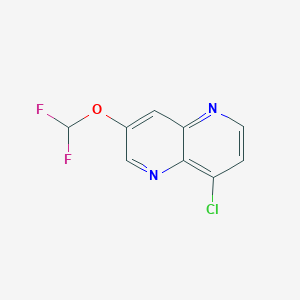
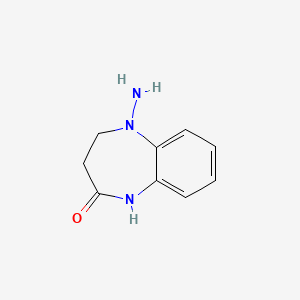
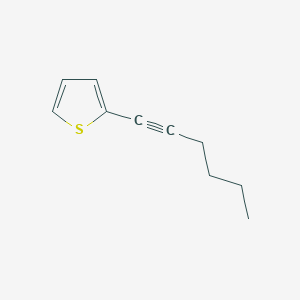
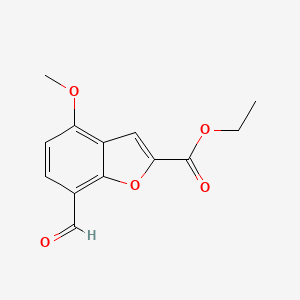
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
